Triphenylmethyl chloride

ATRP Polymer Chemistry Kinetics

Triphenylmethyl chloride (Trityl chloride) is the definitive sterically bulky protecting group for primary alcohols, amines, and thiols, offering unmatched S_N1 reactivity due to exceptional carbocation stability. Its procurement is essential for ATRP initiators yielding narrow MWD polymers (1.2–1.5), for API synthesis where spent TrCl can be recycled at 93% yield/98% purity, and for QLED CELS patterning achieving 19.1% EQE & 8700h lifetime. Choose TrCl for precision, recyclability, and performance.

Molecular Formula C19H15CL
Molecular Weight 278.8 g/mol
CAS No. 76-83-5
Cat. No. B1668838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylmethyl chloride
CAS76-83-5
SynonymsChlorotriphenylmethane;  NSC 435;  NSC-435;  NSC435
Molecular FormulaC19H15CL
Molecular Weight278.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
InChIInChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyJBWKIWSBJXDJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE;  VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triphenylmethyl Chloride (CAS 76-83-5): Bulk Protective Group Selectivity and Industrial Procurement Guide


Triphenylmethyl chloride (Trityl chloride, TrCl) is a triarylmethyl halide (C19H15Cl) that functions as a sterically demanding protecting group in organic synthesis . It is commercially available as a white to yellow crystalline solid with a melting point of 109–112 °C, and it is widely utilized for the selective protection of primary alcohols, amines, and thiols . Its fundamental reactivity is governed by the exceptional stability of the triphenylmethyl carbocation, which facilitates S_N1-type substitution pathways under mild conditions .

Triphenylmethyl Chloride: Quantifying the Risks of Substituting with Other Bulky Halides


Substituting Triphenylmethyl chloride with simpler aralkyl halides, such as benzyl chloride or diphenylmethyl chloride, is not chemically equivalent and introduces significant process variability. The rate and mechanism of ionization and subsequent nucleophilic substitution are highly sensitive to the number of stabilizing phenyl groups . Furthermore, the steric bulk of the trityl group dictates unique regioselectivity in polyfunctional substrates, a property that is diminished or entirely lost with less sterically congested analogs . The following quantitative evidence details the precise, measurable advantages that define its specific application niche, thereby informing scientifically rigorous procurement decisions.

Triphenylmethyl Chloride: Quantitative Differentiation and Head-to-Head Performance Data


Triphenylmethyl Chloride vs. Benzyl and Diphenylmethyl Chlorides: Quantifying the Impact of Phenyl Substitution on ATRP Initiation

In Atom Transfer Radical Polymerization (ATRP), the number of phenyl substituents on the initiator directly controls the polymerization kinetics. Triphenylmethyl chloride (TPMCl) exhibits first-order kinetics with respect to the monomer and yields polymers with a significantly narrower molecular weight distribution (MWD) compared to its less-substituted analogs .

ATRP Polymer Chemistry Kinetics

Triphenylmethyl Chloride Recycling in API Synthesis: Achieving 98% Purity and 93% Yield for Lifitegrast Production

In the industrial synthesis of Lifitegrast (Xiidra), a practical recycling method was developed to convert the byproduct triphenylmethanol (TrOH) back to Triphenylmethyl chloride (TrCl). This process achieves a high recovery yield and purity, demonstrating a key advantage over alternative protecting groups where such efficient recycling is not established .

Pharmaceutical Process Chemistry Green Chemistry Recycling

Triphenylmethyl Chloride vs. Trityl Bromide: Mechanistic Divergence in Substitution Reactions

Under specific reaction conditions (sodium methoxide in 2,2-dimethoxypropane), Triphenylmethyl chloride (1a) and its bromide analog (1b) diverge from the expected S_N1 or S_N2 pathways, instead forming products via competing S_N' and single-electron-transfer (SET) mechanisms . This highlights a critical nuance in reactivity where the leaving group identity influences the reaction mechanism, impacting product distribution.

Physical Organic Chemistry Mechanism SN1

Triphenylmethyl Chloride-Enabled Photopatterning: 19.1% EQE and 8700 h Lifetime for QLED Displays

A novel Carbocation-Enabled Ligand Stripping (CELS) technique utilizes Triphenylmethyl chloride derivatives to generate photogenerated carbocations for high-resolution patterning of quantum dots. This method yields Quantum Dot Light-Emitting Diodes (QLEDs) with state-of-the-art efficiency and stability, representing a unique application not achievable with other conventional halide sources .

QLED Photopatterning Materials Science

Triphenylmethyl Chloride: Where Quantitative Performance Dictates Application Fit


Controlled Radical Polymerization (ATRP) with Narrow Dispersity Requirements

Procurement for laboratories or production facilities specializing in Atom Transfer Radical Polymerization (ATRP) should prioritize Triphenylmethyl chloride. Its use as an initiator has been quantitatively demonstrated to yield polymers with a narrow molecular weight distribution (Mw/Mn = 1.2–1.5) . This level of control is not consistently achieved with less substituted initiators like benzyl chloride, making TrCl the definitive choice for synthesizing block copolymers, functional materials, and precision polymer architectures.

Large-Scale Pharmaceutical Intermediate Synthesis with Recycling Economics

In cost-sensitive, multi-kilogram syntheses of active pharmaceutical ingredients (APIs), the procurement of Triphenylmethyl chloride offers a demonstrable downstream economic advantage. As established in the Lifitegrast synthesis, the spent trityl group can be recovered and recycled into fresh TrCl with 93.0% yield and 98.0% purity . This validated recycling process directly reduces raw material costs and waste streams, a benefit not typically available for alternative protecting groups like TBS or benzyl ethers.

Microscale Photopatterning of High-Efficiency Quantum Dot Displays

For R&D and pilot production lines focused on Quantum Dot Light-Emitting Diodes (QLEDs), Triphenylmethyl chloride is a critical enabler for advanced manufacturing. Its unique ability to generate carbocations upon light exposure facilitates the CELS patterning technique, which has been proven to produce devices with external quantum efficiencies up to 19.1% and operational lifetimes of 8700 hours . This performance, which rivals non-patterned device benchmarks, is a key differentiator for developing high-resolution, stable QLED displays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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